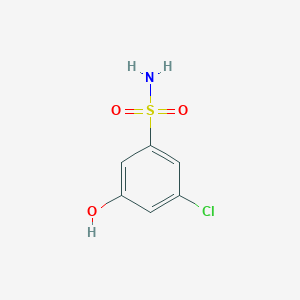
3-Chloro-5-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C₆H₆ClNO₃S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydroxybenzenesulfonamide typically involves the chlorination of 5-hydroxybenzenesulfonamide. One common method includes the reaction of 5-hydroxybenzenesulfonamide with thionyl chloride (SOCl₂) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, sulfonation, and subsequent purification steps to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-hydroxybenzenesulfonamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 3-Chloro-5-hydroxybenzenesulfonic acid.
Reduction: 5-Hydroxybenzenesulfonamide.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrases by binding to the active site of the enzyme, forming a coordination bond with the zinc ion present in the enzyme. This inhibition disrupts the enzyme’s normal function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-hydroxybenzenesulfonamide
- 4-Chloro-5-hydroxybenzenesulfonamide
- 3-Chloro-4-hydroxybenzenesulfonamide
Uniqueness
3-Chloro-5-hydroxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and hydroxyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6ClNO3S |
|---|---|
Molecular Weight |
207.64 g/mol |
IUPAC Name |
3-chloro-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
ADAPAOFLVSNCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)
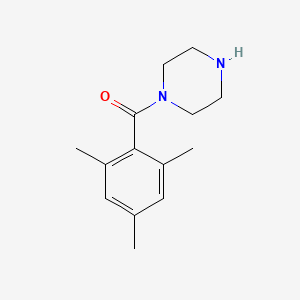
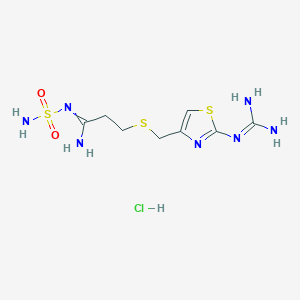
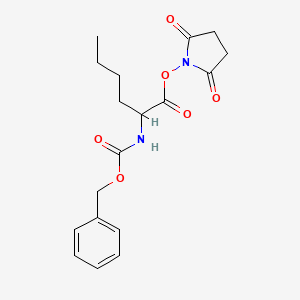

![2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14066885.png)

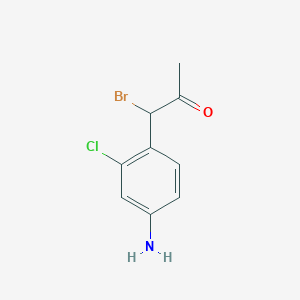
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)

